molecular formula C21H15N3O B411827 1-(2-Methoxynaphthalen-1-yl)-[1,2,4]triazolo[4,3-a]quinoline

1-(2-Methoxynaphthalen-1-yl)-[1,2,4]triazolo[4,3-a]quinoline

Cat. No.: B411827
M. Wt: 325.4g/mol
InChI Key: MKRQGIHLVHYBME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxynaphthalen-1-yl)-[1,2,4]triazolo[4,3-a]quinoline is a heterocyclic compound that combines the structural features of naphthalene, triazole, and quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxynaphthalen-1-yl)-[1,2,4]triazolo[4,3-a]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxy-1-naphthylamine with a triazole derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran and the application of heat to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxynaphthalen-1-yl)-[1,2,4]triazolo[4,3-a]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(2-Methoxynaphthalen-1-yl)-[1,2,4]triazolo[4,3-a]quinoline involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the normal function of the DNA and inhibiting processes such as replication and transcription. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The molecular targets include DNA and various enzymes involved in DNA replication and repair .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[4,3-a]quinoxaline: Similar in structure but with a quinoxaline moiety instead of quinoline.

    1,2,4-Triazolo[3,4-a]isoquinoline: Contains an isoquinoline moiety.

    1,2,4-Triazolo[3,4-b]thiadiazine: Contains a thiadiazine moiety.

Uniqueness

1-(2-Methoxynaphthalen-1-yl)-[1,2,4]triazolo[4,3-a]quinoline is unique due to its combination of naphthalene, triazole, and quinoline structures, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Properties

Molecular Formula

C21H15N3O

Molecular Weight

325.4g/mol

IUPAC Name

1-(2-methoxynaphthalen-1-yl)-[1,2,4]triazolo[4,3-a]quinoline

InChI

InChI=1S/C21H15N3O/c1-25-18-12-10-14-6-2-4-8-16(14)20(18)21-23-22-19-13-11-15-7-3-5-9-17(15)24(19)21/h2-13H,1H3

InChI Key

MKRQGIHLVHYBME-UHFFFAOYSA-N

SMILES

COC1=C(C2=CC=CC=C2C=C1)C3=NN=C4N3C5=CC=CC=C5C=C4

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C3=NN=C4N3C5=CC=CC=C5C=C4

Origin of Product

United States

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